Ethyl Quetiapine Fumarate Salt
Overview
Description
Ethyl Quetiapine Fumarate Salt is a derivative of Quetiapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . Quetiapine was first approved by the FDA in 1997 and has since been widely used due to its efficacy and relatively low risk of adverse effects . This compound is a modified form of Quetiapine, designed to enhance its pharmacological properties.
Mechanism of Action
Target of Action
Ethyl Quetiapine Fumarate Salt, also known as 6-[4-[2-(2-Ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine or Quetiapine Impurity 3, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
The compound acts as an antagonist at these receptors This antagonism at D2 and 5HT2A receptors is believed to contribute to its therapeutic effects .
Biochemical Pathways
The antagonism of D2 and 5HT2A receptors affects various biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, modulate synaptic transmission, and alter neuronal firing rates . The exact downstream effects can vary depending on the specific neural circuits involved.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved . The mean terminal half-life of the compound is approximately 7 hours . The drug is approximately 83% bound to plasma proteins over the complete therapeutic plasma concentration range .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmitter release, alterations in neuronal firing rates, and potential effects on neuronal survival . These changes can lead to improvements in the symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s overall health status, co-administration with other drugs, and genetic variations in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Ethyl Quetiapine Fumarate Salt interacts with various enzymes and proteins in the body. It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved in its transformation . This interaction with the cytochrome P450 system is crucial for the drug’s bioavailability and therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have dose-dependent clinical efficacy, with different effects observed at different doses . At low doses, it has hypnotic and sedative effects attributable to histamine 1-receptor blockade. With midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple pathways. It exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has notable antagonistic actions at histamine receptors that probably contribute to their sedative effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The half-life of the parent compound is approximately 7 hours, and the time to peak plasma concentration is 1–2 hours for the immediate-release formulation
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of this compound was found to be 20 mg.kg-1 and 100 mg.kg-1, respectively . This indicates that the compound’s effects are dose-dependent and can vary significantly at different doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system, predominantly by CYP3A4 and CYP2D6 . These enzymes play a crucial role in the drug’s transformation and ultimately its therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. The volume of distribution of this compound is 10±4 L per kg . This suggests that the compound is widely distributed throughout the body.
Preparation Methods
The synthesis of Ethyl Quetiapine Fumarate Salt involves several steps. The primary synthetic route includes the reaction of 11-chlorodibenzo[b,f][1,4]thiazepine with 1-(2-hydroxyethoxyethyl)piperazine in the presence of a base and a solvent . The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide . The resulting intermediate is then reacted with fumaric acid to form the fumarate salt . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity while minimizing impurities .
Chemical Reactions Analysis
Ethyl Quetiapine Fumarate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl Quetiapine Fumarate Salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl Quetiapine Fumarate Salt can be compared with other Quetiapine derivatives and similar atypical antipsychotics:
Quetiapine Fumarate: The parent compound, used widely in clinical practice.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
Risperidone: Known for its potent dopamine antagonism, used in similar therapeutic contexts.
This compound is unique due to its modified structure, which may offer improved pharmacokinetic properties and potentially enhanced therapeutic effects .
Properties
IUPAC Name |
6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-2-27-17-18-28-16-15-25-11-13-26(14-12-25)23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)24-23/h3-10H,2,11-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXYXAAPCZDAOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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